Dibenzyl tetradecanedioate
Description
Dibenzyl tetradecanedioate is a diester compound derived from tetradecanedioic acid (a 14-carbon dicarboxylic acid) and benzyl alcohol. Its structure consists of two benzyl ester groups attached to the terminal carboxyl groups of the tetradecanedioate backbone. Dibenzyl esters are typically characterized by high lipophilicity, stability under ambient conditions, and applications in polymer synthesis, plasticizers, or surfactants.
Properties
CAS No. |
105579-84-8 |
|---|---|
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
dibenzyl tetradecanedioate |
InChI |
InChI=1S/C28H38O4/c29-27(31-23-25-17-11-9-12-18-25)21-15-7-5-3-1-2-4-6-8-16-22-28(30)32-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
InChI Key |
SPSKZDHAEDASDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl tetradecanedioate can be synthesized through the esterification of tetradecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and benzyl alcohol.
Reduction: Tetradecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters, depending on the nucleophile used.
Scientific Research Applications
Dibenzyl tetradecanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study ester hydrolysis and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of dibenzyl tetradecanedioate involves the hydrolysis of the ester bonds to release tetradecanedioic acid and benzyl alcohol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes in biological systems. The released tetradecanedioic acid can participate in metabolic pathways, while benzyl alcohol can be further metabolized or excreted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare dibenzyl tetradecanedioate with analogous esters and ethers, focusing on physicochemical properties, stability, and industrial applications.
Diethyl Tetradecanedioate (CAS 19812-63-6)
- Structure : Ethyl ester of tetradecanedioic acid.
- Key Properties :
- Applications : Used as a plasticizer, surfactant, or intermediate in organic synthesis .
- Comparison :
- Volatility : Diethyl tetradecanedioate has lower volatility than this compound due to the smaller ethyl groups (vs. bulky benzyl groups), but the long carbon chain reduces volatility in both.
- Solubility : Dibenzyl derivatives are more lipophilic, favoring solubility in aromatic solvents, whereas diethyl esters may dissolve better in polar aprotic solvents.
- Stability : Benzyl esters are more resistant to hydrolysis than ethyl esters due to steric hindrance from aromatic rings .
Methyl Tetradecanoate (CAS 124-10-7)
- Structure: Methyl ester of tetradecanoic acid (a monoester).
- Key Properties :
- Comparison: Functionality: Methyl tetradecanoate is a monoester, limiting its utility as a cross-linking agent compared to diesters like this compound. Volatility: Higher volatility due to shorter alkyl chains and absence of bulky benzyl groups.
Dibenzyl Ether
- Structure : Benzyl groups linked via an oxygen atom (ether bond).
- Key Properties :
- Comparison :
- Reactivity : Dibenzyl ether undergoes oxidation more readily (e.g., microbial degradation to sulfoxides/sulfones) compared to esters like this compound, which are more stable under oxidative conditions .
- Functionality : The ether bond lacks the hydrolytic susceptibility of ester groups, making dibenzyl ether less reactive in aqueous environments .
Cross-Bridged Tetraazamacrocycles
- Structure : Macrocyclic ligands with dibenzyl cross-bridges .
- Key Properties : Enhanced stability due to rigidity from cross-bridging .
- Comparison :
Data Table: Comparative Properties
*Inferred properties based on structural analogs.
Research Findings and Industrial Relevance
- Degradation Pathways : Dibenzyl compounds (e.g., sulfides) are prone to microbial oxidation, but esters like this compound may resist such degradation due to stable ester bonds .
- Synthetic Utility : Dibenzyl esters serve as intermediates in pharmaceuticals and polymers, leveraging their stability and solubility .
- Performance in Formulations : Compared to diethyl esters, dibenzyl derivatives offer enhanced compatibility with hydrophobic matrices, making them preferable in coatings and adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
